molecular formula C13H13IN2O3S B2664924 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide CAS No. 438031-73-3

5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide

Cat. No. B2664924
M. Wt: 404.22
InChI Key: PMHCGESRDLKAEK-UHFFFAOYSA-N
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Description

5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been widely studied for its anti-tumor activity. It was initially developed as a tyrosine kinase inhibitor, but recent research has shown that it also has other mechanisms of action that contribute to its anti-cancer effects. In

Scientific Research Applications

Field: Endocrinology

The compound is being studied for its potential role in the regulation of the thyroid-stimulating hormone receptor (TSHR), which is a key element responsible for the thyroid’s response to thyroid-stimulating hormone (TSH) .

Application Summary

The TSHR is one of the key targets for the regulation of thyroid function and thyroid status, as well as correction of diseases caused by changes in TSHR activity . The compound “5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide” could potentially be used as an allosteric regulator of the TSHR .

Methods of Application

The compound could potentially be used to regulate the TSHR’s interaction with G proteins and β-arrestins . This could be achieved by allowing the compound to penetrate into the allosteric site located in the TSHR transmembrane domain and specifically bind to it .

Another potential application of “5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide” is in the field of Pharmacology , specifically related to the development of Inverse Agonists .

Field: Pharmacology

The compound is being studied for its potential role as an inverse agonist .

Application Summary

Inverse agonists are drugs that bind to the same receptor as an agonist but induce a pharmacological response opposite to that agonist . “5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide” could potentially be used as an inverse agonist .

Methods of Application

The compound could potentially be used to reduce the TSH-stimulated production of thyroid hormones . This could be achieved by allowing the compound to bind to the receptor, thus controlling the ability of the receptor to interact with G proteins and β-arrestins .

properties

IUPAC Name

5-amino-N-(4-iodophenyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHCGESRDLKAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide

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